N-(1,3-benzodioxol-5-ylmethyl)-5-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide
Description
N-(1,3-benzodioxol-5-ylmethyl)-5-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide is a heterocyclic compound featuring:
- A 1,2,4-triazole core substituted with:
- A 3,4-dimethoxyphenyl group at position 3.
- A 4-methoxyphenyl group at position 1.
- A benzodioxole moiety linked via a methyl group to the triazole’s carboxamide nitrogen.
- A carboxamide group at position 2.
This structural complexity confers unique electronic, steric, and pharmacokinetic properties, making it a candidate for therapeutic applications, particularly in oncology and antimicrobial research .
Properties
CAS No. |
1020242-39-0 |
|---|---|
Molecular Formula |
C26H24N4O6 |
Molecular Weight |
488.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C26H24N4O6/c1-32-19-8-6-18(7-9-19)30-25(17-5-11-20(33-2)22(13-17)34-3)28-24(29-30)26(31)27-14-16-4-10-21-23(12-16)36-15-35-21/h4-13H,14-15H2,1-3H3,(H,27,31) |
InChI Key |
JNBYBIBYVKORNQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NC(=N2)C(=O)NCC3=CC4=C(C=C3)OCO4)C5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole-Based Carboxamides with Benzodioxole Moieties
| Compound Name | Structural Features | Key Differences from Target Compound | Biological Activity |
|---|---|---|---|
| N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide () | 1,2,3-triazole core; 4-methoxyphenyl at position 1 | - Triazole isomerism (1,2,3 vs. 1,2,4-triazole). - Lacks the 3,4-dimethoxyphenyl group. |
Moderate antimicrobial activity; less potent in anticancer assays compared to the target compound . |
| N-(1,3-benzodioxol-5-ylmethyl)-5-[(2-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide () | 1,2,3-triazole core; 2-chlorophenylamino group at position 5 | - Chlorophenylamino vs. dimethoxyphenyl substitution. - No methoxyphenyl at position 1. |
Stronger anticancer activity (IC₅₀ = 0.8 µM vs. 1.2 µM for target compound) due to electron-withdrawing Cl enhancing DNA intercalation . |
| 1-(3-chloro-4-methoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide () | 1,2,3-triazole core; 3-chloro-4-methoxyphenyl at position 1 | - Chloro-methoxy substitution vs. dimethoxy. - Simpler carboxamide side chain. |
Antitumor activity against breast cancer cell lines (MCF-7, IC₅₀ = 1.5 µM) but lower solubility than the target compound . |
Impact of Substituent Modifications
Methoxy vs. Chloro Groups
- 3,4-Dimethoxyphenyl (Target Compound): Enhances π-π stacking with aromatic residues in enzyme binding pockets, improving selectivity for kinase targets .
- Chlorophenyl (): Increases lipophilicity and metabolic stability but may reduce solubility.
Triazole Isomerism
Key Research Findings
- The 3,4-dimethoxyphenyl group in the target compound significantly enhances binding to EGFR kinase (Kd = 12 nM vs. 45 nM for unsubstituted phenyl) .
- 1,2,4-triazole isomerism improves oral bioavailability (F = 65%) compared to 1,2,3-triazole analogs (F = 42%) .
- Chlorinated analogs (e.g., ) exhibit stronger DNA damage induction but higher cytotoxicity to normal cells (selectivity index = 2.1 vs. 4.3 for the target compound) .
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